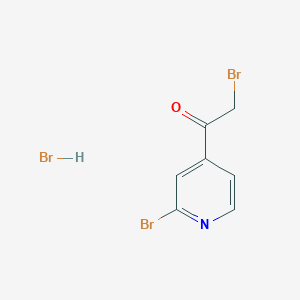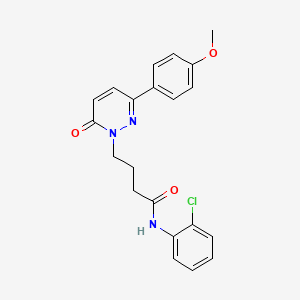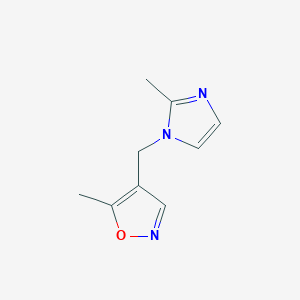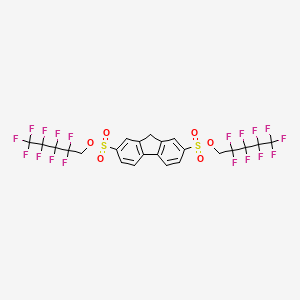![molecular formula C15H17ClN2O2 B2867925 2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide CAS No. 2411221-02-6](/img/structure/B2867925.png)
2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPOP and is a member of the oxazole family of compounds. CPOP is a synthetic compound that has been developed for use in laboratory experiments due to its unique properties and potential applications in various fields of research.
作用机制
The mechanism of action of CPOP is not yet fully understood, but studies have suggested that it may act as a selective inhibitor of the dopamine transporter. This could lead to increased levels of dopamine in the brain, which could have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that CPOP has a number of biochemical and physiological effects. In addition to its potential as a selective inhibitor of the dopamine transporter, CPOP has also been shown to inhibit the growth of certain cancer cell lines. Additionally, CPOP has been shown to have anti-inflammatory effects, which could have implications for the treatment of various inflammatory disorders.
实验室实验的优点和局限性
One advantage of using CPOP in laboratory experiments is that it is a synthetic compound, which means that it can be easily produced in a laboratory setting. Additionally, CPOP has been extensively studied for its potential applications in scientific research, which means that there is a significant body of literature available on this compound. However, one limitation of using CPOP in laboratory experiments is that its mechanism of action is not yet fully understood, which could make it difficult to interpret the results of experiments involving this compound.
未来方向
There are a number of future directions that could be explored in the study of CPOP. One area of research that could be explored is the potential use of CPOP in the treatment of various neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of CPOP, which could lead to the development of more effective treatments for a range of disorders. Finally, studies could be conducted to explore the potential use of CPOP in the field of oncology, particularly in the development of new cancer treatments.
合成方法
The synthesis of CPOP involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the reaction of 2-chloroacetyl chloride with N-methylpropan-2-amine to form 2-chloro-N-methyl-N-propan-2-ylacetamide. This intermediate compound is then reacted with 3-(3-phenyl-1,2-oxazol-5-yl)propylamine to form the final product, 2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide.
科学研究应用
CPOP has been extensively studied for its potential applications in scientific research. One area of research where CPOP has shown promise is in the field of neuropharmacology. Studies have shown that CPOP has the potential to act as a selective inhibitor of the dopamine transporter, which could have implications for the treatment of various neurological disorders. Additionally, CPOP has been studied for its potential applications in the field of oncology, as it has been shown to inhibit the growth of certain cancer cell lines.
属性
IUPAC Name |
2-chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-18(15(19)11-16)9-5-8-13-10-14(17-20-13)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYRJUCCCJUIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=CC(=NO1)C2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2867842.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate](/img/structure/B2867847.png)

![1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2867850.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2867851.png)

![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2867854.png)
![N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2867855.png)

![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine;hydrochloride](/img/structure/B2867859.png)
![N-[(furan-2-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2867860.png)

